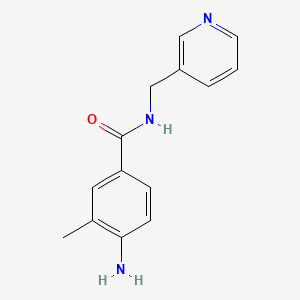

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Description

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a benzamide derivative featuring a 3-pyridylmethyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzamide core. For instance, derivatives of this scaffold have demonstrated cardiotonic activity comparable to levosimendan in preclinical studies . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminopyridylmethylamines, optimized under conventional refluxing or ultrasonic irradiation methods to enhance yield and reaction kinetics .

Properties

IUPAC Name |

4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPDOYAARYLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Substituted Benzoyl Precursors

A critical step is synthesizing the appropriately substituted benzoyl chloride or ester intermediate, which serves as the acylating agent for the amine component.

Method Example: Preparation of Substituted Benzoyl Chloride

- Starting from para-nitrobenzoic acid, triphosgene is used as a phosgene equivalent to convert the acid to the corresponding benzoyl chloride under cooling conditions (<0°C).

- Pyridine and a tertiary amine are added dropwise to control the reaction and neutralize generated HCl.

- The reaction proceeds over 15-25 hours at room temperature, with hydrogen chloride gas being collected as a byproduct.

- The solvent is removed to isolate the para-nitrobenzoyl chloride intermediate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Para-nitrobenzoic acid, triphosgene, solvent, pyridine, tertiary amine | Formation of para-nitrobenzoyl chloride |

Formation of Para-Amino Benzamide Core

The para-nitrobenzoyl chloride is then converted to the corresponding benzamide and subsequently reduced to the para-amino derivative.

- Reaction of para-nitrobenzoyl chloride with ammoniacal solution and phase transfer catalyst in toluene at ≤40°C yields p-nitrophenyl formamide.

- Hydrogenation under controlled pressure (0.5-1 MPa) and temperature (50-70°C) using a catalyst reduces the nitro group to an amino group, yielding para-amino benzamide.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2 | Ammoniacal liquor, phase transfer catalyst, toluene, p-nitrobenzoyl chloride | p-Nitrophenyl formamide |

| 3 | Catalyst, hydrogen gas, 50-70°C, 0.5-1 MPa | Para-amino benzamide |

Attachment of the 3-Pyridylmethyl Group

The N-(3-pyridylmethyl) moiety is introduced typically by nucleophilic substitution or condensation with 3-pyridylmethylamine or related derivatives.

- The amino group on the benzamide can be selectively acylated or alkylated.

- Reaction with 3-pyridylmethyl halides or activated derivatives under reflux conditions in suitable solvents (e.g., ethylene glycol or pyridine) facilitates the formation of the N-substituted benzamide.

- An example from related benzamide syntheses involves heating methyl esters with amines under nitrogen atmosphere at elevated temperatures (~120°C) to achieve high yields.

Representative Industrial Preparation Example

An industrial method for related benzamide derivatives (e.g., procainamide) involves:

- Activation of the amine component by forming a phosphazo intermediate using phosphorus trichloride in pyridine.

- Reaction of this activated amine with the substituted benzoyl derivative at elevated temperature (90-100°C) to form the benzamide bond.

- This method achieves high yields (80-90%) and is adaptable to various substituted benzamides including those with amino and methyl substituents.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Phosphorus trichloride in pyridine, 0-5°C | - | Formation of phosphazo intermediate |

| 2 | Addition of substituted benzoyl acid derivative, 90-100°C | 80-90 | Condensation to form benzamide |

Summary Table of Preparation Methods

Research Findings and Notes

- Protecting groups for amino functionalities are often avoided by careful control of reaction conditions, as demonstrated in methylation studies of amino-substituted benzoates.

- The use of triphosgene as a safer phosgene substitute is well documented for benzoyl chloride formation, improving safety and scalability.

- Phase transfer catalysts facilitate the efficient conversion of acid chlorides to amides in biphasic systems, enhancing yield and purity.

- The phosphazo method is a valuable industrial technique for benzamide formation, allowing activation of the amine rather than the acid, which can simplify purification and improve yields.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

Substitution: Nucleophiles like hydroxide (OH-) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Pharmaceutical Development

The structural characteristics of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide make it a promising candidate for the development of new pharmaceuticals. Its potential applications include:

- Antiviral Agents : Research has indicated that compounds similar to this benzamide exhibit significant antiviral activity, particularly against filoviruses such as Ebola and Marburg viruses. For instance, derivatives of 4-(aminomethyl)benzamide have been identified as potent inhibitors of viral entry, demonstrating effective inhibition at low concentrations (EC50 values < 10 μM) .

- Cancer Therapeutics : The compound's ability to interact with various biological targets positions it as a potential anticancer agent. Studies have shown that benzamide derivatives can inhibit key protein kinases involved in cancer progression, such as Bcr-Abl, which is implicated in chronic myeloid leukemia (CML). The use of this compound as a flexible linker in drug design has been highlighted for enhancing binding affinity to these targets .

The biological activity of this compound stems from its chemical structure, which allows for diverse interactions with biological systems. Key areas of activity include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it may act on histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cancer biology .

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and apoptosis. This modulation is critical in designing drugs that target specific cancer pathways or viral entry mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(4-methylphenyl)benzamide | Benzamide with para-methyl substitution | Inhibitor of histone deacetylases |

| N-(pyridin-3-yl)methyl-N-(4-methylphenyl)benzamide | Pyridine attached to a methylated benzamide | Anticancer properties |

| N-(2-pyridinyl)-N'-(phenyl)urea | Urea derivative with phenyl attachment | Antimicrobial activity |

The distinct combination of functional groups in this compound may result in unique interactions and biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies further elucidate the potential applications of this compound:

- Ebola Virus Inhibition : A series of studies have demonstrated that derivatives based on the benzamide structure can effectively inhibit the entry of Ebola virus into host cells, suggesting their utility as therapeutic agents against viral infections .

- Antioxidant Properties : Some amino-substituted benzamides have shown promising antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold allows for extensive modifications, leading to diverse biological activities. Key structural analogues include:

Key Observations :

- Substituent Position : The position of the pyridyl group (e.g., 3-pyridyl vs. 4-pyridyl) significantly impacts target selectivity. For example, 3-pyridyl derivatives often exhibit cardiotonic effects , while 4-pyridyl analogues show tubulin-binding properties .

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino) at the 2-position show potent PCAF HAT inhibition (~79% at 100 μM), outperforming anacardic acid .

- Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition: Analogues like CB-30865 (bearing a quinazolinone core) are potent Nampt inhibitors, but the target compound’s activity in this context is unexplored .

Anti-inflammatory and Cardiotonic Effects

- Anti-inflammatory Activity: Oxadiazole-substituted benzamides (e.g., C4 and C7) exhibit superior anti-inflammatory effects compared to nitro- or chloro-substituted derivatives .

- Cardiotonic Activity: Derivatives like compound 23 (4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide) demonstrate efficacy comparable to levosimendan, a clinical cardiotonic agent . This highlights the scaffold’s therapeutic promise.

Structural Crystallography and Stability

- Crystalline Forms: Analogues such as 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-benzamide exhibit distinct crystalline forms (e.g., Form A dihydrate) with characteristic X-ray diffraction patterns, critical for pharmaceutical formulation . No crystallographic data are reported for the target compound.

Biological Activity

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C14H15N3O. It features an amine group, a methyl group, and a pyridylmethyl moiety, contributing to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O |

| Molecular Weight | 241.29 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

This compound is believed to interact with various biological targets, including enzymes and receptors. The amine group can act as a nucleophile, facilitating nucleophilic substitution reactions that may alter the activity of target proteins .

Antiviral Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antiviral properties. A study focused on 4-(aminomethyl)benzamide derivatives demonstrated significant inhibition of Ebola virus entry in vitro, with effective concentrations (EC50) below 10 μM for certain compounds . This suggests that structural modifications can enhance antiviral potency.

Inhibition of Fatty Acid Binding Protein (FABP)

Recent studies have highlighted the potential of this compound in inhibiting FABP4, a protein implicated in metabolic disorders. The IC50 values for related compounds were reported as low as 2.97 μM, indicating strong inhibitory activity . This positions this compound as a candidate for further development in the treatment of metabolic diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the aromatic ring or the introduction of different substituents have been shown to affect potency against viral targets and FABP inhibition .

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| CBS1118 | <10 | Inhibitor of Ebola virus entry |

| Compound 25a | 2.97 | Potent FABP4 inhibitor |

Case Studies

- Ebola Virus Inhibition : A series of substituted benzamides were tested for their ability to inhibit Ebola virus entry. The most potent compounds showed EC50 values significantly lower than traditional antiviral agents, indicating their potential as therapeutic candidates .

- FABP4 Inhibition : In a recent evaluation, several compounds related to this compound were screened for their ability to inhibit FABP4. The findings suggest that specific modifications can enhance binding affinity and inhibitory efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, and what coupling agents are optimal for its preparation?

- Methodological Answer : The compound can be synthesized via condensation of 4-amino-3-methylbenzoic acid with 3-(aminomethyl)pyridine. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst are effective. Reaction conditions typically involve anhydrous dichloromethane or DMF under nitrogen, with purification via column chromatography (silica gel, gradient elution) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Ensure exclusion of moisture to prevent side reactions.

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR : Use H and C NMR in DMSO-d6 or CDCl3. Key signals include the pyridylmethyl proton resonance at δ 4.5–4.7 ppm (singlet) and aromatic protons from the benzamide core (δ 6.8–8.1 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z ~294. Confirm molecular ion fragmentation patterns to validate structure.

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound, given its structural analogs' mutagenicity?

- Methodological Answer : Conduct Ames II testing to assess mutagenic potential. While analogs show lower mutagenicity than benzyl chloride, use fume hoods, nitrile gloves, and closed systems during synthesis. Store in airtight containers at 2–8°C, avoiding light and moisture. Perform hazard assessments per OSHA HCS guidelines and NFPA standards .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and guide experimental design for derivatives of this benzamide?

- Methodological Answer : Perform density functional theory (DFT) calculations to compute condensed Fukui functions and softness indices. These identify nucleophilic/electrophilic sites (e.g., the amino group and pyridyl nitrogen). For example, Fukui values >0.1 indicate susceptibility to electrophilic attack, guiding functionalization at the 4-amino position. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for accuracy .

Q. How can reaction conditions be optimized to minimize by-products during coupling steps?

- Methodological Answer :

- Temperature : Maintain 0–5°C during acyl chloride formation (if using benzoyl chloride intermediates) to prevent decomposition.

- Solvent : Anhydrous THF or DMF improves solubility of intermediates.

- Catalyst : DMAP (10 mol%) accelerates coupling efficiency.

- Work-Up : Quench with ice-cold NaHCO3 to neutralize excess acid, followed by extraction with ethyl acetate. Monitor pH to avoid emulsion formation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability : Perform microsomal incubation assays (human/rat liver microsomes) to assess CYP450-mediated degradation.

- Solubility : Use DLS or nephelometry to determine aqueous solubility; modify with PEG-400 or cyclodextrins if <50 µM.

- Dose-Response : Conduct PK/PD modeling to align in vitro IC50 with in vivo efficacy. For example, adjust dosing intervals if T1/2 <2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.